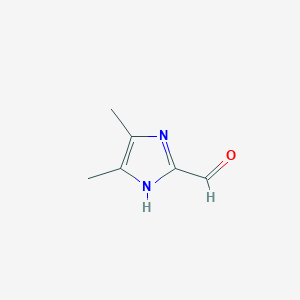![molecular formula C21H22O5 B173194 (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 143390-87-8](/img/structure/B173194.png)
(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one, also known as DMFOB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DMFOB is a flavonoid derivative that has been synthesized using various methods, including microwave irradiation and palladium-catalyzed cross-coupling reactions.
Wirkmechanismus
(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one exerts its biological activities through various mechanisms. The compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. Additionally, (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Moreover, (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has been shown to inhibit the replication of viruses by targeting viral proteins.
Biochemische Und Physiologische Effekte
(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are implicated in various inflammatory diseases. Additionally, (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has been shown to induce apoptosis in cancer cells, which can lead to tumor regression. Moreover, (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has been shown to inhibit the replication of viruses, which can prevent viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has several advantages for lab experiments. The compound is relatively easy to synthesize and is stable under physiological conditions. Additionally, (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has been shown to exhibit low toxicity in vitro and in vivo, making it a potential therapeutic agent for various diseases. However, (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has some limitations for lab experiments. The compound is relatively insoluble in water, which can limit its bioavailability. Additionally, (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well-established.
Zukünftige Richtungen
There are several future directions for research on (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one. One potential direction is to study the compound's efficacy in clinical trials for various diseases, including cancer and viral infections. Additionally, further studies are needed to determine the optimal dosage and administration route for (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one. Moreover, the compound's mechanism of action needs to be elucidated further to understand its biological activities. Furthermore, additional studies are needed to investigate the compound's potential for drug-drug interactions and its safety in humans.
Synthesemethoden
(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one can be synthesized using various methods, including palladium-catalyzed cross-coupling reactions and microwave irradiation. One of the most commonly used methods involves the reaction of 5-(3,3-Dimethyloxiranyl)-3-methyl-2-penten-1-ol with 7-hydroxy-4-methylcoumarin in the presence of a palladium catalyst. The reaction proceeds smoothly to give (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one in good yield.
Wissenschaftliche Forschungsanwendungen
(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been studied extensively in vitro and in vivo, and has shown promising results in preclinical studies. (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are implicated in various inflammatory diseases. Additionally, (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. Moreover, (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has shown antiviral activity against several viruses, including influenza virus and hepatitis C virus.
Eigenschaften
CAS-Nummer |
143390-87-8 |
|---|---|
Produktname |
(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one |
Molekularformel |
C21H22O5 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
9-[(E)-5-(3,3-dimethyloxiran-2-yl)-3-methylpent-2-enoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H22O5/c1-13(4-6-16-21(2,3)26-16)8-10-24-20-18-15(9-11-23-18)12-14-5-7-17(22)25-19(14)20/h5,7-9,11-12,16H,4,6,10H2,1-3H3/b13-8+ |
InChI-Schlüssel |
SJUMCSVMQWFUTR-MDWZMJQESA-N |
Isomerische SMILES |
C/C(=C\COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/CCC4C(O4)(C)C |
SMILES |
CC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)CCC4C(O4)(C)C |
Kanonische SMILES |
CC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)CCC4C(O4)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



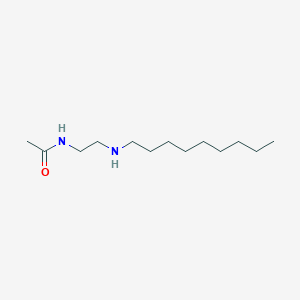
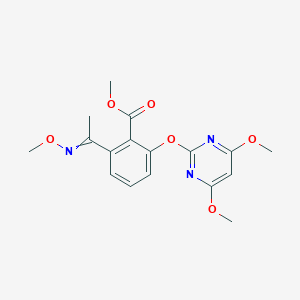
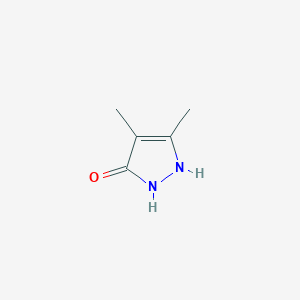
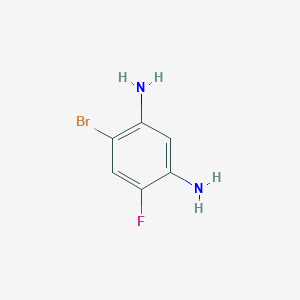
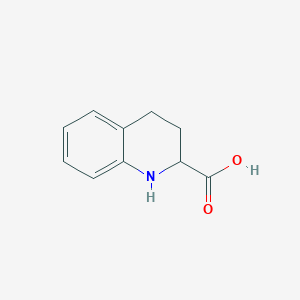
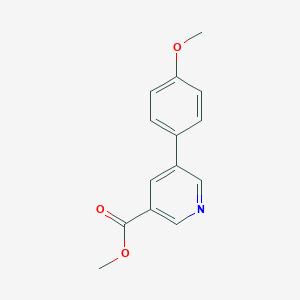
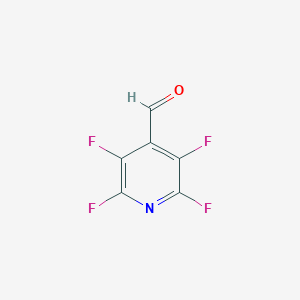
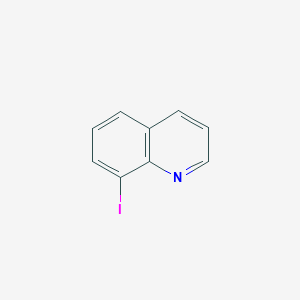
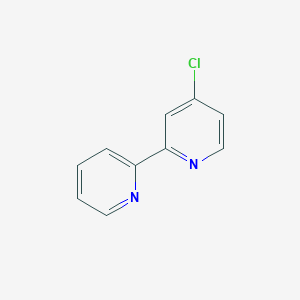
![7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B173144.png)
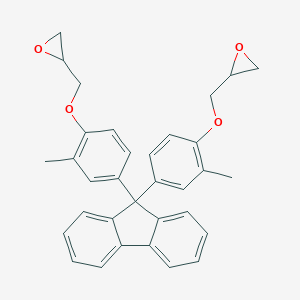
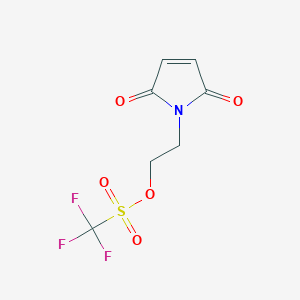
![3-Methyl-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B173150.png)
